2,2',3,3',5,5'-Hexachloro-6-biphenylol
Description
Properties
CAS No. |
74443-64-4 |
|---|---|
Molecular Formula |
C12H4Cl6O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
3,4,6-trichloro-2-(2,3,5-trichlorophenyl)phenol |
InChI |
InChI=1S/C12H4Cl6O/c13-4-1-5(10(17)6(14)2-4)9-11(18)7(15)3-8(16)12(9)19/h1-3,19H |
InChI Key |
DAGZTNVPVSJCJP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2Cl)Cl)Cl)O)Cl)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2Cl)Cl)Cl)O)Cl)Cl)Cl |
Other CAS No. |
74443-64-4 |
Origin of Product |
United States |
Scientific Research Applications
Industrial Applications
Historically, polychlorinated biphenyls were used in various industrial applications due to their chemical stability and insulating properties. The primary applications include:
- Electrical Equipment : Used as dielectric fluids in transformers and capacitors.
- Hydraulic Fluids : Employed in hydraulic systems for their excellent thermal stability.
- Plasticizers : Utilized in the manufacturing of plastics to enhance flexibility and durability.
Despite their effectiveness, the environmental impact of PCBs led to their prohibition in many applications since the late 1970s.
Environmental Impact and Toxicology
The persistence of 2,2',3,3',5,5'-Hexachloro-6-biphenylol in the environment raises significant concerns regarding its bioaccumulation and toxicity. Research indicates that exposure can lead to:
- Endocrine Disruption : The compound has been shown to interfere with hormonal signaling pathways, potentially leading to reproductive and developmental issues.
- Oxidative Stress : It can induce oxidative stress in biological systems, contributing to cellular damage and increased tumor growth risk.
- Liver Toxicity : Animal studies have reported increased liver weights and activation of metabolic enzymes without overt toxic effects at lower doses.
Toxicological Studies
This compound serves as a model compound for studying the toxicological effects of PCBs. Research has focused on:
- Mechanisms of Toxicity : Investigating how this compound affects cellular processes and contributes to diseases such as cancer.
- Metabolism Studies : Understanding how the liver metabolizes this compound can provide insights into its toxicokinetics.
Environmental Remediation
Due to its persistence in the environment, this compound is also studied for its degradation pathways:
- Bioremediation Research : Exploring microbial degradation processes that can reduce PCB concentrations in contaminated sites.
- Chemical Degradation Studies : Investigating methods such as advanced oxidation processes that can effectively break down PCBs.
Case Studies
Comparison with Similar Compounds
Chlorination Patterns and Structural Variations
The compound is distinguished from analogs by its unique substitution pattern. Key comparisons include:
| Compound Name | CAS Number | Chlorine Positions | Hydroxyl Position | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| 2,2',3,3',5,5'-Hexachloro-6-biphenylol | 52704-70-8 | 2,2',3,3',5,5' | 6 | C₁₂H₄Cl₆O | 376.878 g/mol |
| 2,2',3,4',5,5'-Hexachloro-4-biphenylol | 145413-90-7 | 2,2',3,4',5,5' | 4 | C₁₂H₄Cl₆O | 376.878 g/mol |
| 2,2',3,4',5,5',6-Heptachloro-4-biphenylol | N/A | 2,2',3,4',5,5',6 | 4 | C₁₂H₃Cl₇O | 411.3 g/mol |
| 2,2',4,4',5,5'-Hexachlorobiphenyl | 35065-28-2 | 2,2',4,4',5,5' | None | C₁₂H₄Cl₆ | 360.88 g/mol |
| 6-Chloro-2-phenylphenol | 85-97-2 | 6 (single chlorine) | 2 | C₁₂H₉ClO | 204.66 g/mol |
Key Observations :
- Chlorination Degree: The heptachloro analog () exhibits higher lipophilicity and persistence due to an additional chlorine atom, whereas 6-chloro-2-phenylphenol () is less chlorinated and more polar .
- Hydroxyl Position: The hydroxyl group in this compound increases its aqueous solubility compared to non-hydroxylated PCBs like 2,2',4,4',5,5'-Hexachlorobiphenyl, which is highly lipophilic .
Physicochemical Properties
- Solubility: Hydroxylation at the 6-position enhances water solubility relative to non-hydroxylated PCBs. However, the high chlorine content (six atoms) still limits solubility compared to mono- or dichlorinated phenols .
- Stability: The compound is less thermally stable than its non-hydroxylated counterparts due to the reactive hydroxyl group, which may facilitate degradation under UV light or microbial action .
Toxicity and Environmental Impact
- Mechanistic Differences: Unlike non-hydroxylated PCBs (e.g., 2,2',4,4',5,5'-Hexachlorobiphenyl), which primarily act via aryl hydrocarbon receptor (AhR) activation, hydroxylated derivatives may exhibit estrogenic activity or interfere with thyroid hormone transport .
- Bioaccumulation: The compound’s log Kow (octanol-water partition coefficient) is estimated to be lower than non-hydroxylated PCBs but higher than lightly chlorinated phenols like 6-Chloro-2-phenylphenol .
Preparation Methods
Friedel-Crafts Chlorination and Directed Functionalization
The Friedel-Crafts reaction, widely used for introducing halogens to aromatic systems, serves as a foundational method for PCB synthesis. For 2,2',3,3',5,5'-hexachloro-6-biphenylol, a biphenyl starting material undergoes sequential chlorination in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) . The reaction proceeds via electrophilic aromatic substitution, where chlorine gas (Cl₂) acts as the chlorinating agent.
Key considerations include:
-
Temperature control : Moderate temperatures (40–60°C) favor selective para- and meta-chlorination, while higher temperatures (>100°C) promote ortho-substitution .
-
Stoichiometry : Achieving six chlorine atoms requires excess Cl₂ and extended reaction times.
-
Hydroxyl group introduction : Post-chlorination hydroxylation at the 6-position may involve diazotization followed by hydrolysis or oxidative methods, though direct evidence for this compound is limited .
A hypothetical pathway involves:
-
Chlorination of biphenyl to 2,2',3,3',5,5'-hexachlorobiphenyl.
-
Nitration at the 6-position, followed by reduction to an amine and hydrolysis to a hydroxyl group.
This method faces challenges in regioselectivity, as competing substitution patterns (e.g., 2,4,5-trichlorophenyl groups) may dominate without directing groups.
Hydrogenolysis of Higher Halogenated Precursors
Adapting strategies from deuterated biphenyl synthesis , hydrogenolysis offers a route to reduce excess halogens while retaining the desired substitution pattern. For example:
-
Bromination followed by chlorination : Bromine atoms act as placeholders for subsequent substitution. Biphenyl-d₁₀ is brominated at specific positions, then subjected to chlorination under radical conditions.
-
Selective dehalogenation : Lithium aluminum hydride (LiAlH₄) or palladium-catalyzed hydrogenolysis removes specific halogens. In the deuterated analog, LiAlH₄ achieved 40% yield in removing bromine from 4,4'-dibromobiphenyl-d₈ .
Applying this to this compound:
-
Start with heptachlorobiphenyl and use LiAlH₄ to reductively eliminate one chlorine atom.
-
Introduce the hydroxyl group via nucleophilic aromatic substitution (e.g., using NaOH under high temperature).
Ullmann Coupling of Pre-Chlorinated Benzene Rings
The Ullmann reaction couples halogenated aromatic rings using copper catalysts, enabling precise control over substitution patterns. For this compound:
-
Synthesize 2,3,5-trichlorophenol and 2',3',5'-trichlorophenyl boronic acid.
-
Couple via copper-catalyzed cross-coupling to form the biphenyl backbone.
-
Oxidize the boronic acid group to a hydroxyl group.
This method avoids uncontrolled chlorination but requires pre-functionalized starting materials.
Comparative Analysis of Synthetic Routes
*Estimated based on analogous reactions.
Purification and Isomer Separation
Achieving the target compound’s purity necessitates advanced separation techniques:
Q & A
Q. What validated analytical methods are recommended for quantifying 2,2',3,3',5,5'-Hexachloro-6-biphenylol in environmental matrices?
Methodological Answer:
- Sample Preparation : Use Soxhlet extraction or pressurized liquid extraction (PLE) with hexane/acetone (1:1 v/v) for solid matrices (e.g., soil, sediment). For aqueous samples, employ liquid-liquid extraction with dichloromethane .
- Cleanup : Pass extracts through silica gel or Florisil columns to remove co-extracted lipids and interferents. Acidic silica (44% H₂SO₄) is effective for removing organic matter .
- Instrumentation : Analyze via gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) using a DB-5MS column (60 m × 0.25 mm × 0.25 µm). Monitor for m/z 359.8423 (M⁺, [C₁₂H₄Cl₆⁺]) with isotopic ratio verification (Cl₆ pattern) .
- Validation : Include internal standards (e.g., ¹³C-labeled analogs) to correct for recovery losses (target recovery: 70–120%) and matrix effects .
Q. How should researchers address challenges in synthesizing this compound with high purity?
Methodological Answer:
- Synthetic Route : Start with biphenyl precursors and perform stepwise chlorination using FeCl₃ or AlCl₃ as catalysts under anhydrous conditions. Optimize reaction temperature (80–120°C) to avoid over-chlorination .
- Purification : Use fractional crystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient). Verify purity (>98%) via GC-ECD or HPLC-UV (λ = 254 nm) .
- Characterization : Confirm structure using NMR (¹H/¹³C) and FT-IR spectroscopy. For NMR, expect aromatic proton absence (due to full chlorination) and C-Cl stretching vibrations at 550–600 cm⁻¹ in IR .
Q. What are the critical parameters for assessing environmental persistence of this compound?
Methodological Answer:
- Half-Life Studies : Conduct aerobic/anaerobic biodegradation assays in soil/water systems (OECD 307/308 guidelines). Monitor degradation via GC-MS and calculate half-life (t₁/₂) using first-order kinetics .
- Hydrolysis/Photolysis : Test stability under UV light (λ = 300–400 nm) and varying pH (3–9). Use HPLC-DAD to track degradation products (e.g., dechlorinated biphenylols) .
- Partition Coefficients : Determine log Kow (octanol-water) via shake-flask method and log Koc (organic carbon) using soil adsorption isotherms. High log Kow (>6) indicates bioaccumulation potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Methodological Answer:
- Data Harmonization : Re-evaluate studies using the Toxicity Reference Database (ToxRefDB) to standardize endpoints (e.g., LC50, EC50) and exposure durations. Cross-validate with in vitro assays (e.g., HepG2 cytotoxicity, Ames test) .
- Mechanistic Studies : Use molecular docking to assess binding affinity with aryl hydrocarbon receptor (AhR) and cytochrome P450 enzymes. Compare results across species (e.g., rat vs. human liver microsomes) to explain interspecies variability .
- Confounding Factors : Control for impurities (e.g., dioxin-like congeners) via high-purity standards (>99%) and confirm analyte identity via HRMS .
Q. What advanced separation techniques are effective for isolating this compound from co-eluting PCB congeners?
Methodological Answer:
- Chromatography : Employ heart-cutting 2D-GC (GC×GC) with a non-polar × mid-polar column set (e.g., Rxi-5Sil MS × Rxi-17Sil MS). Optimize modulation period (4–6 s) to separate ortho-substituted congeners .
- Mass Spectrometry : Use MS/MS with collision-induced dissociation (CID) to differentiate isomers. For example, monitor fragment ions at m/z 290 (loss of Cl₂) and 255 (loss of Cl₃) .
- Multivariate Analysis : Apply principal component analysis (PCA) to retention indices and mass spectral data to resolve co-elution in complex matrices .
Q. How can isotopic labeling (e.g., ¹³C, d₃) improve fate-and-transport studies of this compound?
Methodological Answer:
- Tracer Design : Synthesize ¹³C₁₂-labeled analogs via Ullmann coupling of ¹³C-enriched chlorobenzenes. Use deuterated (d₃) derivatives for metabolic pathway tracing .
- Quantitative Tracking : Spike environmental samples with labeled standards to correct for extraction efficiency and matrix effects. Use isotope dilution MS for absolute quantification .
- Metabolite Identification : Combine HRMS with stable isotope probing (SIP) to distinguish biotic/abiotic transformation products (e.g., hydroxylated or methylated derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
